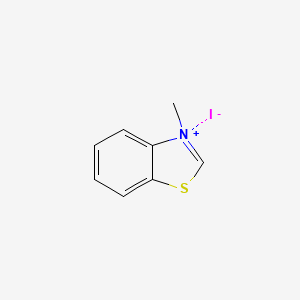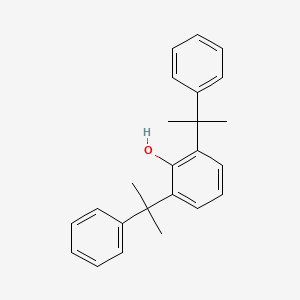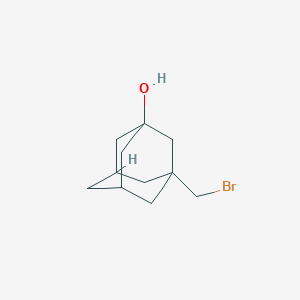
(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane is a derivative of adamantane, a hydrocarbon with a unique cage-like structure This compound is characterized by the presence of two bromomethyl groups attached to the adamantane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane typically involves the bromination of 1,3-dimethyladamantane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl groups with bromomethyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a suitable radical initiator in a controlled environment allows for the large-scale synthesis of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyladamantane.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Produces derivatives such as 1,3-bis(hydroxymethyl)adamantane or 1,3-bis(aminomethyl)adamantane.
Oxidation: Yields products like 1,3-bis(carboxylic acid)adamantane.
Reduction: Results in 1,3-dimethyladamantane.
Scientific Research Applications
(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Biological Studies: Utilized in the study of molecular interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane involves its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The bromomethyl groups serve as reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(1s,3s,5r,7r)-Adamantane-1,3-dicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of bromomethyl groups.
(1s,3s,5r,7r)-Adamantane-1,3-diylbis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate): Contains sulfonate groups, offering different reactivity and applications.
Uniqueness
(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane is unique due to its dual bromomethyl groups, which provide multiple sites for chemical modification
Properties
IUPAC Name |
1,3-bis(bromomethyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZKHBTRUJFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate](/img/structure/B7739428.png)










![3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B7739507.png)


